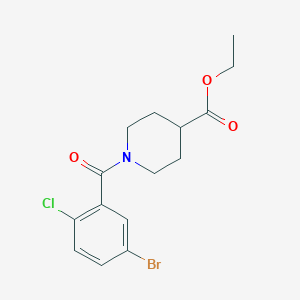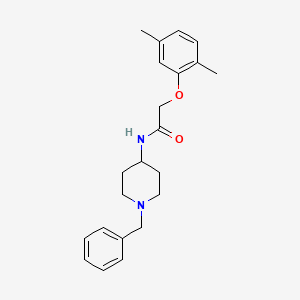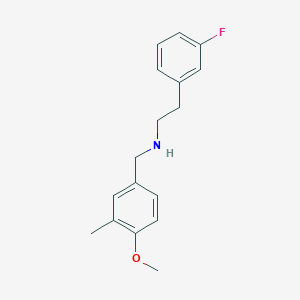![molecular formula C23H19N3O2S B4726301 N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B4726301.png)
N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-phenyl-4-quinolinecarboxamide
描述
N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-phenyl-4-quinolinecarboxamide, commonly known as TAK-659, is a small molecule inhibitor that has been identified as a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
作用机制
TAK-659 acts by selectively inhibiting BTK, which is a key enzyme in the N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-phenyl-4-quinolinecarboxamide signaling pathway. BTK is required for the activation of downstream signaling molecules, such as PLCγ2 and AKT, which promote cell survival and proliferation. Inhibition of BTK by TAK-659 blocks the activation of these downstream signaling molecules, leading to apoptosis and inhibition of tumor growth.
Biochemical and physiological effects:
In preclinical studies, TAK-659 has been shown to selectively inhibit BTK, with minimal off-target effects on other kinases. TAK-659 has also been shown to induce apoptosis in B-cells, leading to a reduction in tumor growth and improved survival. In addition, TAK-659 has been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax, in preclinical models of B-cell malignancies.
实验室实验的优点和局限性
One of the main advantages of TAK-659 is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. TAK-659 has also shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies. However, one limitation of TAK-659 is its potential to induce resistance in B-cells, which may limit its long-term efficacy.
未来方向
There are several potential future directions for the development of TAK-659 and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other anti-cancer agents, such as immune checkpoint inhibitors and CAR-T cell therapy. Another area of interest is the identification of biomarkers that can predict response to BTK inhibitors, which may help to personalize treatment and improve outcomes. Additionally, the development of more potent and selective BTK inhibitors may improve the efficacy and safety of these agents for the treatment of B-cell malignancies.
科学研究应用
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, TAK-659 has been shown to inhibit N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-phenyl-4-quinolinecarboxamide signaling and induce apoptosis (programmed cell death) in B-cells, leading to a reduction in tumor growth and improved survival.
属性
IUPAC Name |
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S/c1-13-14(2)29-23(20(13)21(24)27)26-22(28)17-12-19(15-8-4-3-5-9-15)25-18-11-7-6-10-16(17)18/h3-12H,1-2H3,(H2,24,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSTUOJBGLSFEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4726233.png)
![2-(4-bromo-2-chlorophenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4726235.png)
![4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(2-methoxyethyl)benzamide](/img/structure/B4726242.png)
![N-{2-[(4-chlorobenzyl)thio]phenyl}methanesulfonamide](/img/structure/B4726245.png)

![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B4726271.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2,4-dimethylphenyl)urea](/img/structure/B4726273.png)
![7-{[4-(3,4-dichlorobenzyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4726284.png)



![tert-butyl 2-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)hydrazinecarboxylate](/img/structure/B4726298.png)